molecular formula C11H19NO5 B7933937 (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid

Cat. No.: B7933937
M. Wt: 245.27 g/mol
InChI Key: OWKAFGALKWOGOO-NSHDSACASA-N
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Description

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid typically involves the protection of the amino group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(Methoxycarbonyl)-3-methylmorpholine-3-carboxylic acid
  • (S)-4-(Ethoxycarbonyl)-3-methylmorpholine-3-carboxylic acid

Uniqueness

(S)-4-(Tert-butoxycarbonyl)-3-methylmorpholine-3-carboxylic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides greater steric hindrance and stability compared to other protecting groups like methoxycarbonyl or ethoxycarbonyl . This stability is particularly advantageous in multi-step synthetic processes where selective deprotection is required.

Properties

IUPAC Name

(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-7-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAFGALKWOGOO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COCCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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